molecular formula C19H26N2O B2925967 (E)-3-(1-Adamantyl)-N-(cyanomethyl)-N-cyclopropylbut-2-enamide CAS No. 1424623-06-2

(E)-3-(1-Adamantyl)-N-(cyanomethyl)-N-cyclopropylbut-2-enamide

Cat. No. B2925967
CAS RN: 1424623-06-2
M. Wt: 298.43
InChI Key: POEGJLHRNKKXTE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The adamantyl group is a rigid, cage-like structure, which can significantly influence the compound’s physical and chemical properties . The cyanomethyl group would add polarity to the molecule, and the cyclopropyl group could add strain to the molecule, potentially making it more reactive .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing these groups can undergo a variety of reactions. For example, the nitrile group in the cyanomethyl group can undergo hydrolysis, reduction, and other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the adamantyl group is non-polar and may increase the compound’s hydrophobicity . The cyanomethyl group is polar and may allow the compound to participate in hydrogen bonding .

Mechanism of Action

Without specific context (like biological activity), it’s hard to define a ‘mechanism of action’ for this compound. If it’s used in a biological context, the mechanism would depend on the specific biological target .

Future Directions

The study of adamantyl-containing compounds is an active area of research due to their unique properties . This compound could potentially be studied in various contexts, such as medicinal chemistry, materials science, etc.

properties

IUPAC Name

(E)-3-(1-adamantyl)-N-(cyanomethyl)-N-cyclopropylbut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O/c1-13(6-18(22)21(5-4-20)17-2-3-17)19-10-14-7-15(11-19)9-16(8-14)12-19/h6,14-17H,2-3,5,7-12H2,1H3/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEGJLHRNKKXTE-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)N(CC#N)C1CC1)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)N(CC#N)C1CC1)/C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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